6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide
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Overview
Description
6-({[(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, methoxy, carbamoyl, sulfanyl, cyano, and carboxamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various reactions such as nucleophilic substitution, condensation, and cyclization to form the final product. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-({[(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound
Scientific Research Applications
6-({[(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-({[(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with functional groups such as chloro, methoxy, and cyano groups. Examples include:
- 4-(4-CHLOROPHENYL)-2-METHYL-5-CYANO-6-(METHYLTHIO)PYRIDINE-3-CARBOXAMIDE
- 4-(4-CHLOROPHENYL)-2-METHYL-5-CYANO-6-(METHOXY)PYRIDINE-3-CARBOXAMIDE
Uniqueness
The uniqueness of 6-({[(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H24Cl2N4O4S |
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Molecular Weight |
607.5 g/mol |
IUPAC Name |
6-[2-(4-chloro-2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-(4-chlorophenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C30H24Cl2N4O4S/c1-17-27(29(38)35-20-7-5-4-6-8-20)28(18-9-11-19(31)12-10-18)21(15-33)30(34-17)41-16-26(37)36-23-14-24(39-2)22(32)13-25(23)40-3/h4-14H,16H2,1-3H3,(H,35,38)(H,36,37) |
InChI Key |
HKXVKOCHUCYKFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2OC)Cl)OC)C#N)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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